molecular formula C18H17ClN2OS2 B11525642 4-[(Z)-(4-chlorobenzylidene)(oxido)-lambda~5~-azanyl]-5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione

4-[(Z)-(4-chlorobenzylidene)(oxido)-lambda~5~-azanyl]-5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione

Cat. No.: B11525642
M. Wt: 376.9 g/mol
InChI Key: VBMIAUUNDBYWOH-NDENLUEZSA-N
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Description

4-[(Z)-(4-chlorobenzylidene)(oxido)-lambda~5~-azanyl]-5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenyl group, and a chlorobenzylidene moiety

Preparation Methods

The synthesis of 4-[(Z)-(4-chlorobenzylidene)(oxido)-lambda~5~-azanyl]-5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione typically involves multiple steps. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-[(Z)-(4-chlorobenzylidene)(oxido)-lambda~5~-azanyl]-5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Z)-(4-chlorobenzylidene)(oxido)-lambda~5~-azanyl]-5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. The oxido group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar compounds to 4-[(Z)-(4-chlorobenzylidene)(oxido)-lambda~5~-azanyl]-5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione include other thiazolidine derivatives and chlorobenzylidene compounds. These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The unique combination of the thiazolidine ring and the chlorobenzylidene moiety in this compound gives it distinct properties and applications .

Properties

Molecular Formula

C18H17ClN2OS2

Molecular Weight

376.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(5,5-dimethyl-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-yl)methanimine oxide

InChI

InChI=1S/C18H17ClN2OS2/c1-18(2)16(20(22)12-13-8-10-14(19)11-9-13)21(17(23)24-18)15-6-4-3-5-7-15/h3-12,16H,1-2H3/b20-12-

InChI Key

VBMIAUUNDBYWOH-NDENLUEZSA-N

Isomeric SMILES

CC1(C(N(C(=S)S1)C2=CC=CC=C2)/[N+](=C/C3=CC=C(C=C3)Cl)/[O-])C

Canonical SMILES

CC1(C(N(C(=S)S1)C2=CC=CC=C2)[N+](=CC3=CC=C(C=C3)Cl)[O-])C

Origin of Product

United States

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